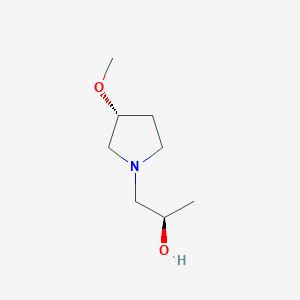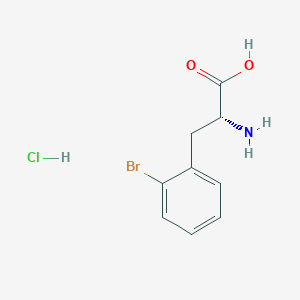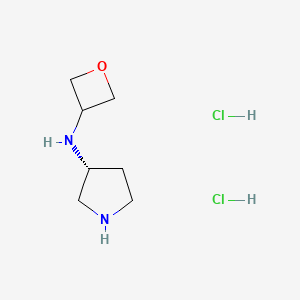
(2E)-2-Hydroxyimino-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C2H3NO3 It is characterized by the presence of a hydroxyimino group attached to the acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)acetic acid typically involves the reaction of glyoxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The reaction can be represented as follows:
Glyoxylic acid+Hydroxylamine→(2E)-2-(hydroxyimino)acetic acid
Industrial Production Methods
Industrial production of (2E)-2-(hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Formation of oxoacetic acid derivatives.
Reduction: Formation of aminoacetic acid derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Applications De Recherche Scientifique
(2E)-2-(hydroxyimino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2E)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate biochemical pathways and exert various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyoxylic acid: A precursor in the synthesis of (2E)-2-(hydroxyimino)acetic acid.
Aminoacetic acid: A reduction product of (2E)-2-(hydroxyimino)acetic acid.
Oxoacetic acid: An oxidation product of (2E)-2-(hydroxyimino)acetic acid.
Uniqueness
(2E)-2-(hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C2H3NO3 |
|---|---|
Poids moléculaire |
89.05 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1- |
Clé InChI |
PBZUAIHRZUBBAJ-IWQZZHSRSA-N |
SMILES isomérique |
C(=N\O)\C(=O)O |
SMILES canonique |
C(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)

![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)




![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
